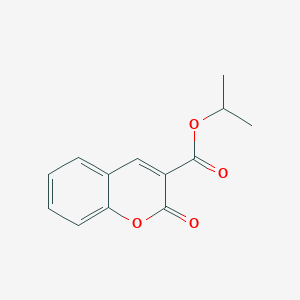
3-(1,3-Benzothiazol-2-YL)-7-((2,4-dichlorobenzyl)oxy)-2H-chromen-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1,3-Benzothiazol-2-YL)-7-((2,4-dichlorobenzyl)oxy)-2H-chromen-2-one is a complex organic compound that combines the structural features of benzothiazole, dichlorobenzyl, and chromenone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-Benzothiazol-2-YL)-7-((2,4-dichlorobenzyl)oxy)-2H-chromen-2-one typically involves multi-step organic reactions One common method starts with the preparation of the benzothiazole moiety, followed by its coupling with a chromenone derivative
Preparation of Benzothiazole Moiety: This can be achieved by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Coupling with Chromenone: The benzothiazole derivative is then coupled with a chromenone derivative using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Etherification: The final step involves the reaction of the intermediate with 2,4-dichlorobenzyl chloride in the presence of a base like sodium hydride to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiazole moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the chromenone ring, potentially converting it to a dihydro derivative.
Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydro derivatives of chromenone.
Substitution: Various substituted benzothiazole derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, 3-(1,3-Benzothiazol-2-YL)-7-((2,4-dichlorobenzyl)oxy)-2H-chromen-2-one is studied for its potential as an enzyme inhibitor. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine
Medically, this compound is investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities. Its structural features allow it to interact with various biological targets, making it a promising lead compound in drug discovery.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity, due to its conjugated system.
作用机制
The mechanism of action of 3-(1,3-Benzothiazol-2-YL)-7-((2,4-dichlorobenzyl)oxy)-2H-chromen-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole moiety can bind to active sites of enzymes, inhibiting their activity. The chromenone ring can interact with DNA or proteins, affecting their function. The dichlorobenzyl group enhances the compound’s lipophilicity, improving its cellular uptake and bioavailability.
相似化合物的比较
Similar Compounds
3-(1,3-Benzothiazol-2-YL)-2H-chromen-2-one: Lacks the dichlorobenzyl group, making it less lipophilic.
7-((2,4-Dichlorobenzyl)oxy)-2H-chromen-2-one: Lacks the benzothiazole moiety, reducing its potential for enzyme inhibition.
3-(1,3-Benzothiazol-2-YL)-7-methoxy-2H-chromen-2-one: Contains a methoxy group instead of the dichlorobenzyl group, affecting its reactivity and biological activity.
Uniqueness
The uniqueness of 3-(1,3-Benzothiazol-2-YL)-7-((2,4-dichlorobenzyl)oxy)-2H-chromen-2-one lies in its combination of structural features, which confer a wide range of chemical reactivity and biological activity. The presence of both benzothiazole and chromenone moieties allows for diverse interactions with biological targets, while the dichlorobenzyl group enhances its lipophilicity and cellular uptake.
This compound’s versatility makes it a valuable tool in scientific research and potential therapeutic applications.
属性
分子式 |
C23H13Cl2NO3S |
|---|---|
分子量 |
454.3 g/mol |
IUPAC 名称 |
3-(1,3-benzothiazol-2-yl)-7-[(2,4-dichlorophenyl)methoxy]chromen-2-one |
InChI |
InChI=1S/C23H13Cl2NO3S/c24-15-7-5-14(18(25)10-15)12-28-16-8-6-13-9-17(23(27)29-20(13)11-16)22-26-19-3-1-2-4-21(19)30-22/h1-11H,12H2 |
InChI 键 |
YXVGAODGQKZGAN-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC4=C(C=C(C=C4)OCC5=C(C=C(C=C5)Cl)Cl)OC3=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 2-[(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-YL)amino]-3,3,3-trifluoro-2-[(methoxycarbonyl)amino]propanoate](/img/structure/B11653390.png)
![(5E)-3-methyl-5-{2-[2-(3-methylphenoxy)ethoxy]-5-nitrobenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11653398.png)
![[2,6-dimethoxy-4-(morpholine-4-carbothioyl)phenyl] 2-chlorobenzoate](/img/structure/B11653405.png)
![1-(Naphthalen-2-ylmethyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B11653409.png)
![(5E)-5-[(2E)-3-(furan-2-yl)prop-2-en-1-ylidene]-1-(4-methylphenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11653410.png)
![2-(Naphthalen-2-yloxy)-1-[4-(4-nitrophenyl)piperazin-1-yl]ethanone](/img/structure/B11653419.png)

![5-[(5-Bromo-2-propoxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B11653442.png)
![Ethyl 7-chloro-8-methyl-4-[(3-nitrophenyl)amino]quinoline-3-carboxylate](/img/structure/B11653444.png)
![4-bromo-N-(4-bromo-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B11653446.png)

![N-{(Z)-[(phenylcarbonyl)amino][(4,6,8-trimethylquinazolin-2-yl)amino]methylidene}benzamide](/img/structure/B11653453.png)
![Ethyl 2-(adamantane-1-amido)-5-{[2-(ethoxycarbonyl)phenyl]carbamoyl}-4-methylthiophene-3-carboxylate](/img/structure/B11653464.png)
![9-methyl-2-(4-methylpiperazin-1-yl)-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11653474.png)
